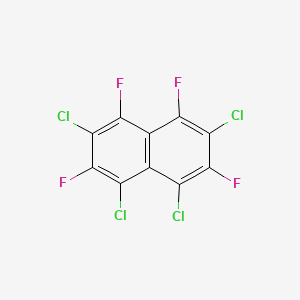
1,3,6,8-Tetrachloro-2,4,5,7-tetrafluoronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,6,8-Tetrachloro-2,4,5,7-tetrafluoronaphthalene is a chemical compound characterized by the presence of four chlorine atoms and four fluorine atoms attached to a naphthalene ring. This compound is part of the broader class of perhalogenated naphthalenes, which are known for their stability and unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1,3,6,8-Tetrachloro-2,4,5,7-tetrafluoronaphthalene typically involves the halogenation of naphthalene derivatives. One common method includes the chlorination and fluorination of naphthalene under controlled conditions. Industrial production methods often utilize catalysts and specific reaction conditions to ensure high yield and purity. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of halogenating agents such as chlorine and fluorine gases or their compounds.
Analyse Chemischer Reaktionen
1,3,6,8-Tetrachloro-2,4,5,7-tetrafluoronaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the halogen atoms.
Reagents and Conditions: Common reagents include halogenating agents, nucleophiles, and oxidizing or reducing agents. Reaction conditions often involve specific temperatures and solvents to facilitate the desired transformations.
Major Products: The major products formed depend on the type of reaction and the reagents used. For example, substitution reactions can yield various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,6,8-Tetrachloro-2,4,5,7-tetrafluoronaphthalene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology and Medicine: While specific applications in biology and medicine are less common, its derivatives may be explored for potential biological activities.
Industry: This compound is used in the production of specialty chemicals and materials, particularly those requiring high stability and resistance to degradation.
Wirkmechanismus
The mechanism by which 1,3,6,8-Tetrachloro-2,4,5,7-tetrafluoronaphthalene exerts its effects is primarily through its chemical reactivity. The presence of multiple halogen atoms makes it a versatile compound for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications, but generally, the halogen atoms play a crucial role in its reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
1,3,6,8-Tetrachloro-2,4,5,7-tetrafluoronaphthalene can be compared with other perhalogenated naphthalenes, such as:
Tetrachlorophthalic Anhydride: Similar in having multiple chlorine atoms, but differs in its anhydride functional group.
Tetrachloroethylene: Another chlorinated compound, but with a simpler structure and different applications.
2,3,7,8-Tetrachlorodibenzodioxin: Known for its toxicity, this compound has a different structure and significantly different applications and effects.
Eigenschaften
CAS-Nummer |
129697-98-9 |
|---|---|
Molekularformel |
C10Cl4F4 |
Molekulargewicht |
337.9 g/mol |
IUPAC-Name |
1,3,6,8-tetrachloro-2,4,5,7-tetrafluoronaphthalene |
InChI |
InChI=1S/C10Cl4F4/c11-3-1-2(7(15)5(13)9(3)17)8(16)6(14)10(18)4(1)12 |
InChI-Schlüssel |
DOKIUXLIKZCKNP-UHFFFAOYSA-N |
Kanonische SMILES |
C12=C(C(=C(C(=C1F)Cl)F)Cl)C(=C(C(=C2F)Cl)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



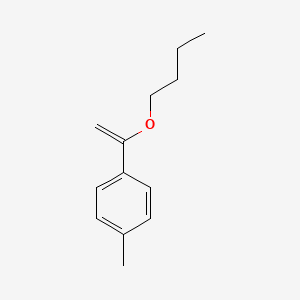
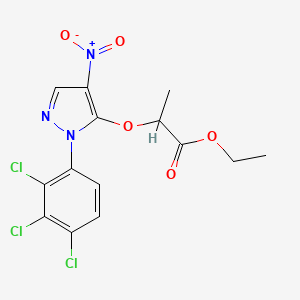
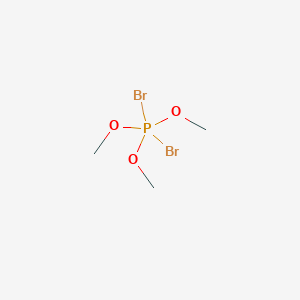
![[(Dibutoxyphosphorothioyl)sulfanyl]acetic acid](/img/structure/B14284477.png)
![1,2,3,4,5,6-Hexakis[2-(4-heptoxyphenyl)ethynyl]benzene](/img/structure/B14284478.png)

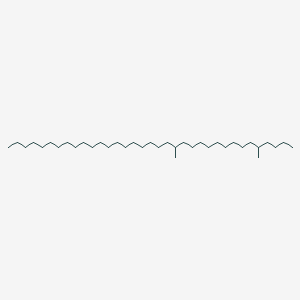
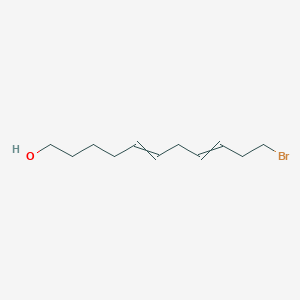
![6-[(Octadecylamino)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14284514.png)
![1-[4-(Propan-2-yl)phenyl]-2,2-dipropoxyethan-1-one](/img/structure/B14284517.png)
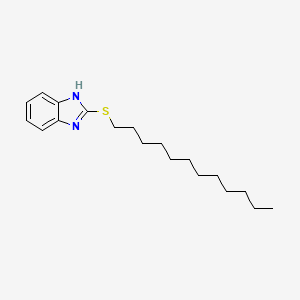
![1-[tert-Butyl(dimethyl)silyl]-2-phenylethan-1-one](/img/structure/B14284551.png)
![2-[(E)-2H-tetrazol-5-yliminomethyl]phenol](/img/structure/B14284557.png)
